1-(1H-imidazol-2-yl)-N-methylpentan-1-amine
Description
1-(1H-Imidazol-2-yl)-N-methylpentan-1-amine is an imidazole-derived compound featuring a pentyl chain linked to the imidazole ring at position 2 and an N-methyl-substituted amine at the terminal position of the pentyl group. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol (estimated from similar compounds in ).
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methylpentan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
RADNFSVNDYGGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC=CN1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to introduce the pentyl chain.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert imidazole N-oxides back to the parent imidazole.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where nucleophiles like halides or alkoxides replace the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Parent imidazole.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Studies have shown that imidazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi. In vitro tests revealed significant inhibition against Mycobacterium tuberculosis and other pathogens .
-
Anticancer Activity
- Imidazole-containing compounds are increasingly recognized for their anticancer potential. Research has demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . For example, a series of imidazole derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results.
- Antitubercular Activity
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of imidazole derivatives for their antimicrobial properties, including 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine. The results indicated that certain modifications to the imidazole structure enhanced antimicrobial efficacy against resistant strains of bacteria .
Case Study 2: Anticancer Mechanisms
Another research project focused on the mechanism of action of imidazole derivatives in cancer therapy. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in specific cancer cell lines .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine and analogous imidazole derivatives:
Structural and Functional Differences
Benzimidazoles are often used in antiviral or anticancer agents due to increased DNA-binding affinity . N-methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine () introduces a phenyl group at the imidazole N1 position, which may sterically hinder interactions compared to the target compound’s unsubstituted imidazole .
Chain Length and Substituents :
- The pentyl chain in the target compound offers greater flexibility and lipophilicity than shorter chains (e.g., methylene bridges in ). This could enhance membrane permeability in biological systems.
- 1-(1-Methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine () replaces the pentyl chain with a tetrahydrofuran-linked methanamine, introducing oxygen-based polarity and conformational rigidity .
Pharmacological and Material Science Potential
- While direct bioactivity data for the target compound are absent, N-methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine () and benzimidazole derivatives () are implicated in drug discovery, underscoring the relevance of imidazole scaffolds in medicinal chemistry .
- The pentyl chain’s lipophilicity could make the target compound a candidate for lipid-based drug delivery systems or surfactants.
Biological Activity
1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is a chemical compound characterized by its imidazole ring and pentyl chain, which contribute to its unique biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as an enzyme inhibitor and its role in biochemical pathways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparison with related compounds.
The molecular formula of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is CHN, with a molecular weight of 167.25 g/mol. The structure includes an imidazole ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine |
| InChI | InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
| InChI Key | RADNFSVNDYGGNB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=NC=CN1)NC |
The biological activity of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating various diseases.
Antimicrobial Activity
Research indicates that compounds similar to 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine exhibit antimicrobial properties. For instance, studies have shown that related imidazole compounds display significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL for some derivatives .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The imidazole structure's ability to interact with metal ions allows it to inhibit enzymes effectively. For example, certain imidazole derivatives have shown promise as inhibitors of cholinesterases, which are critical in neurodegenerative diseases .
Study on Antimicrobial Properties
In a study focusing on the antimicrobial properties of imidazole derivatives, various compounds were synthesized and tested against a range of pathogens including MRSA and Cryptococcus neoformans. The results indicated that certain analogs demonstrated potent antifungal activity with MIC values ≤0.25 µg/mL while maintaining low cytotoxicity .
Enzyme Inhibition Research
Another research effort explored the design and synthesis of novel imidazole derivatives aimed at inhibiting PCSK9, an important target for cholesterol regulation. The study highlighted the effectiveness of these compounds in modulating cholesterol pathways in HepG2 cells, showcasing their therapeutic potential beyond antimicrobial applications .
Comparison with Related Compounds
The biological activity of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine can be contrasted with other imidazole-containing compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 1-(1H-imidazol-2-yl)ethan-1-amine | Shorter ethyl chain | Moderate antimicrobial activity |
| 1-(1H-imidazol-2-yl)propan-1-amine | Propyl chain | Similar enzyme inhibition potential |
| 1-(1H-imidazol-2-yl)butan-1-amine | Butyl chain | Enhanced bioactivity compared to ethyl analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
